Boc-Bpa-OH

Catalog No.
S679746
CAS No.
104504-43-0
M.F
C21H23NO5
M. Wt
369,42 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Bpa-OH

CAS Number

104504-43-0

Product Name

Boc-Bpa-OH

IUPAC Name

(2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C21H23NO5

Molecular Weight

369,42 g/mole

InChI

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1

InChI Key

HIQJNYPOWPXYIC-KRWDZBQOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Synonyms

Boc-Bpa-OH;104504-43-0;Boc-4-benzoyl-L-phenylalanine;Boc-L-4-Benzoylphenylalanine;Boc-L-4-Benzoylalanine;(S)-3-(4-Benzoylphenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;(2S)-3-(4-benzoylphenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid;SCHEMBL5065660;09775_FLUKA;CTK8C5199;MolPort-003-795-016;ZINC2517123;ANW-74586;AKOS015836543;AKOS015912005;BL660-1;CB-1272;RTR-000994;AJ-37028;AK-43423;AN-33947;OR070593;SC-53775;KB-251121;TL8000185

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Boc-Bpa-OH, or Boc-4-benzoyl-L-phenylalanine, is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 4-benzoyl-L-phenylalanine. This compound is notable for its role in peptide synthesis and as a building block in organic chemistry. The Boc group serves as a temporary protection for the amine during

  • Boc-Bpa-OH itself doesn't have a known mechanism of action. However, the Bpa moiety incorporated into peptides can act as a structural probe. By disrupting the normal interactions within a protein, Bpa can reveal information about how protein folding and structure are essential for function.
  • No specific information regarding the toxicity of Boc-Bpa-OH is available in scientific literature. However, as with most research chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety protocols.

  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid. This reaction regenerates the free amine of 4-benzoyl-L-phenylalanine, making it available for further reactions.
  • Peptide Bond Formation: The free amine can react with carboxylic acids or activated esters to form peptide bonds, essential for synthesizing peptides and proteins.
  • Coupling Reactions: Boc-Bpa-OH is often used in solid-phase peptide synthesis, where it can be coupled with other amino acids to extend peptide chains.

Boc-Bpa-OH can be synthesized through several methods:

  • Direct Amination: The reaction of Boc-protected phenylalanine with benzoyl chloride can yield Boc-Bpa-OH. This method typically involves the use of a base to facilitate the nucleophilic attack on the acyl chloride.
  • Solid-Phase Peptide Synthesis: Boc-Bpa-OH is commonly used as a building block in solid-phase peptide synthesis, where it is attached to a resin and subsequently reacted with other amino acids.
  • Hydrolysis of Polycarbonate: Another synthetic route involves the hydrolysis of poly(bisphenol A) to yield bisphenol derivatives, which can then be modified to form Boc-Bpa-OH .

Boc-Bpa-OH finds applications in various fields:

  • Peptide Synthesis: It is widely utilized in the synthesis of peptides and proteins in research and pharmaceutical development.
  • Drug Development: As a building block, it contributes to the development of biologically active compounds that may have therapeutic potential.
  • Biochemical Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its structural properties.

Interaction studies involving Boc-Bpa-OH often focus on its derivatives and related compounds. These studies typically examine how such compounds interact with enzymes, receptors, and other biomolecules. For instance, phenylalanine derivatives have been shown to affect neurotransmitter levels and influence metabolic pathways. Understanding these interactions helps elucidate the biological roles of such compounds.

Boc-Bpa-OH shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Benzoyl-L-phenylalanineContains a benzoyl group attached to phenylalanineDirectly involved in protein synthesis
Nα-Boc-L-phenylalanineContains a Boc group protecting the amineCommonly used in peptide synthesis
Boc-D-phenylalanineD-enantiomer of phenylalanine with a Boc groupUsed for studying stereochemical effects
4-Hydroxybenzoic acidA simpler structure without amino groupsUsed as a precursor in various chemical syntheses

Boc-Bpa-OH's uniqueness lies in its specific combination of functionalities that make it particularly useful for peptide synthesis while maintaining stability during reaction conditions due to the protective Boc group.

XLogP3

3.2

Wikipedia

Boc-L-4-benzoylphenylalanine

Dates

Modify: 2023-08-15

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